molecular formula C17H17N3S B7509954 2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole

2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole

Katalognummer B7509954
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: KJTMHJYACVHMDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as PBTZ169 and has been found to exhibit promising activity against tuberculosis, a bacterial infection that affects millions of people worldwide.

Wirkmechanismus

The mechanism of action of PBTZ169 involves the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. PBTZ169 binds to the active site of DprE1 and prevents the synthesis of the cell wall, leading to the death of the bacterium.
Biochemical and Physiological Effects:
PBTZ169 has been found to exhibit potent activity against Mycobacterium tuberculosis in vitro and in vivo. It has also been shown to be effective against drug-resistant strains of the bacterium. In addition, PBTZ169 has been found to have low toxicity towards mammalian cells, indicating its potential as a safe and effective drug candidate.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using PBTZ169 in lab experiments include its potent activity against Mycobacterium tuberculosis, its low toxicity towards mammalian cells, and its potential as a safe and effective drug candidate. However, the limitations of using PBTZ169 in lab experiments include the need for further studies to determine its pharmacokinetics and pharmacodynamics, as well as its potential for drug-drug interactions.

Zukünftige Richtungen

There are several future directions for the study of PBTZ169. These include the optimization of the synthesis method to improve the yield and purity of the compound, the determination of its pharmacokinetics and pharmacodynamics, and the evaluation of its potential for drug-drug interactions. In addition, further studies are needed to determine the efficacy of PBTZ169 in clinical trials and its potential for use in combination therapy with other drugs.

Synthesemethoden

The synthesis of PBTZ169 involves the reaction of 2-bromo-1-(pyridin-3-ylmethyl)pyrrolidine with 2-aminobenzenethiol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism and yields the desired product in good yields.

Wissenschaftliche Forschungsanwendungen

PBTZ169 has been extensively studied for its potential therapeutic applications in the treatment of tuberculosis. Tuberculosis is caused by the bacterium Mycobacterium tuberculosis and is a major public health problem worldwide. The current treatment for tuberculosis involves a combination of antibiotics that are often associated with severe side effects and drug resistance. Therefore, there is an urgent need for the development of new drugs that can effectively treat tuberculosis.

Eigenschaften

IUPAC Name

2-[1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-2-8-16-14(6-1)19-17(21-16)15-7-4-10-20(15)12-13-5-3-9-18-11-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTMHJYACVHMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.